Trimethylsilanol: A Comprehensive Technical Guide
Trimethylsilanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilanol ((CH₃)₃SiOH), also known as TMS, is a fundamental organosilicon compound characterized by a silicon atom bonded to three methyl groups and one hydroxyl group.[1] This colorless, volatile liquid is a key intermediate in organosilicon chemistry and finds applications ranging from being a building block for silicone polymers to a surface modification agent.[2][3] Its unique properties, including its weak acidity and propensity for self-condensation, dictate its handling and utility.[1] This guide provides an in-depth overview of trimethylsilanol, covering its chemical structure, physicochemical properties, synthesis protocols, and key chemical reactions. All quantitative data are summarized in structured tables, and reaction pathways are visualized using DOT language diagrams for enhanced clarity.
Chemical Formula and Structure
Trimethylsilanol is an organosilicon compound with the chemical formula C₃H₁₀OSi.[4] The central silicon atom is bonded to three methyl (-CH₃) groups and one hydroxyl (-OH) group, resulting in a tetrahedral molecular geometry.[3]
Molecular Identifiers:
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IUPAC Name: Trimethylsilanol[1]
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CAS Number: 1066-40-6[4]
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Synonyms: Hydroxytrimethylsilane, Trimethylhydroxysilane, TMS[4][5]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of trimethylsilanol are crucial for its application and handling. These properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of Trimethylsilanol
| Property | Value | Reference(s) |
| Molecular Weight | 90.20 g/mol | [4] |
| Appearance | Colorless, volatile liquid | [1] |
| Odor | Pungent, strong odor | [6][7] |
| Boiling Point | 99-100 °C | [1] |
| Melting Point | -4.5 °C | [2] |
| Density | 0.8112 g/cm³ at 20 °C | [8] |
| Vapor Pressure | 21 mbar at 20 °C | [1] |
| Water Solubility | Limited (1.00 mg/ml) | [2] |
| pKₐ | 11 | [1] |
| Refractive Index (n²⁰/D) | 1.3889 | [2] |
| Flash Point | -18 °F (-27.8 °C) | [6] |
Table 2: Spectroscopic Data for Trimethylsilanol
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ = 0.14 ppm (singlet, 9H, Si-(CH₃)₃) | [1] |
| ²⁹Si NMR (Toluene-d8) | Chemical shifts are concentration-dependent. | [9][10] |
| IR Spectroscopy | The assignment of SiOH group vibrations can be complex. The δ(SiOH) bending mode for free silanol groups is observed around 834 cm⁻¹. In hydrogen-bonded structures, this can shift to the 1000-1200 cm⁻¹ range. | [11] |
| Mass Spectrometry | Major peaks (m/z): 75 (Top Peak), 45 (2nd Highest), 47 (3rd Highest). The peak at m/z 75 corresponds to the [(CH₃)₃Si]⁺ ion. | [7] |
Synthesis and Experimental Protocols
Trimethylsilanol is primarily synthesized through the controlled hydrolysis of trimethylsilyl precursors. Direct hydrolysis of chlorotrimethylsilane with water is generally avoided as the hydrochloric acid byproduct catalyzes the rapid condensation of trimethylsilanol to hexamethyldisiloxane.[4][12] Therefore, weakly basic or alternative hydrolysis methods are preferred.
Synthesis via Weakly Basic Hydrolysis of Chlorotrimethylsilane
This method avoids the acid-catalyzed dimerization of the product.
Experimental Protocol:
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a dilute aqueous basic solution (e.g., sodium bicarbonate solution). The vessel is cooled in an ice bath.
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Addition of Precursor: Chlorotrimethylsilane is added dropwise to the cooled, stirred basic solution. The rate of addition is controlled to maintain a low reaction temperature.
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Reaction: The mixture is stirred vigorously for a specified period (e.g., 1-2 hours) while maintaining the low temperature to allow for complete hydrolysis.
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Workup: The organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery. The combined organic extracts are then dried over an anhydrous salt (e.g., magnesium sulfate).
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Purification: The solvent is removed under reduced pressure, and the resulting crude trimethylsilanol is purified by fractional distillation.
Synthesis via Hydrolysis of Hexamethyldisiloxane
Trimethylsilanol can also be obtained by the basic hydrolysis of its condensation dimer, hexamethyldisiloxane.[4][12]
Experimental Protocol:
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Reaction Setup: Hexamethyldisiloxane is mixed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.
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Reaction: The mixture is stirred, potentially with gentle heating, to drive the hydrolysis reaction to completion.
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Neutralization and Workup: The reaction mixture is carefully neutralized with a weak acid. The resulting trimethylsilanol is then extracted with an organic solvent.
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Purification: The product is purified by fractional distillation as described in the previous method.
Synthesis via Hydrolysis of Hexamethyldisilazane
A patented method describes the synthesis from hexamethyldisilazane.[8]
Experimental Protocol:
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Reaction Setup: A 1000 mL four-necked flask is charged with 90-110 parts by weight of water and 45-55 parts of glacial acetic acid. The mixture is stirred and heated to 60-70 °C.[8]
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Reaction: 550 parts by weight of hexamethyldisilazane is added dropwise to the heated solution over 2-3 hours.[8]
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Purification: The resulting solution is distilled, with the fraction collected at 103-105 °C being the purified trimethylsilanol (purity >98%).[8]
Key Chemical Reactions and Pathways
Condensation to Hexamethyldisiloxane
A defining characteristic of trimethylsilanol is its tendency to undergo self-condensation, especially in the presence of acid or base catalysts, to form hexamethyldisiloxane and water.[1][13] This equilibrium reaction is a critical consideration in its synthesis and storage.
References
- 1. Buy Trimethylsilanol | 1066-40-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimethylsilanol | C3H10OSi | CID 66110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN111808129A - Preparation method of trimethylsilanol - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
